molecular formula C27H40O5Si B13704815 Triethoxy(3-(4-(2-(4-(oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)propyl)silane

Triethoxy(3-(4-(2-(4-(oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)propyl)silane

Cat. No.: B13704815
M. Wt: 472.7 g/mol
InChI Key: NDZORLVPMHDYOE-UHFFFAOYSA-N
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Description

Triethoxy(3-(4-(2-(4-(oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)propyl)silane is a silane compound that features an epoxy group and a triethoxysilyl group. This compound is known for its ability to act as a coupling agent, which helps in bonding organic materials to inorganic surfaces. It is widely used in various industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethoxy(3-(4-(2-(4-(oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)propyl)silane typically involves the reaction of an epoxy compound with a silane reagent. One common method is the reaction of glycidol with triethoxysilane in the presence of a catalyst such as platinum or palladium. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Triethoxy(3-(4-(2-(4-(oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)propyl)silane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethoxy(3-(4-(2-(4-(oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)propyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Triethoxy(3-(4-(2-(4-(oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)propyl)silane involves the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. The epoxy group can react with nucleophiles, leading to the formation of stable covalent bonds. These reactions enable the compound to act as an effective coupling agent, enhancing the adhesion between different materials .

Comparison with Similar Compounds

Similar Compounds

  • Trimethoxy(3-(oxiran-2-ylmethoxy)propyl)silane
  • (3-Glycidyloxypropyl)trimethoxysilane
  • (3-Glycidyloxypropyl)triethoxysilane

Uniqueness

Triethoxy(3-(4-(2-(4-(oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)propyl)silane is unique due to its specific structure, which combines an epoxy group with a triethoxysilyl group. This combination allows it to undergo a variety of chemical reactions, making it highly versatile for different applications. Its ability to form strong covalent bonds with both organic and inorganic materials sets it apart from other similar compounds .

Properties

Molecular Formula

C27H40O5Si

Molecular Weight

472.7 g/mol

IUPAC Name

triethoxy-[3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenyl]propyl]silane

InChI

InChI=1S/C27H40O5Si/c1-6-30-33(31-7-2,32-8-3)19-9-10-22-11-13-23(14-12-22)27(4,5)24-15-17-25(18-16-24)28-20-26-21-29-26/h11-18,26H,6-10,19-21H2,1-5H3

InChI Key

NDZORLVPMHDYOE-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC3CO3)(OCC)OCC

Origin of Product

United States

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